molecular formula C18H15NO4 B2390981 2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione CAS No. 1020252-29-2

2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione

Cat. No.: B2390981
CAS No.: 1020252-29-2
M. Wt: 309.321
InChI Key: XFZVPYBIMALUPE-UHFFFAOYSA-N
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Description

2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione (CAS 1020252-29-2) is a structurally complex organic compound that features an indane-1,3-dione core , a privileged scaffold in medicinal chemistry and organic electronics, fused with a (2,5-dimethoxyphenyl)aminomethylene substituent . The compound has garnered significant attention for its potential biological activities and its utility in the synthesis of more complex structures. Its molecular formula is C18H15NO4, and it has a molecular weight of 309.32 g/mol . A prominent area of investigation for this compound and its derivatives is their antimicrobial potential . In vitro evaluations have demonstrated significant activity against a range of bacterial pathogens. Studies have reported promising minimum inhibitory concentration (MIC) values, with some derivatives exhibiting activity as low as 0.22-0.25 µg/mL, which is comparable to standard antibiotics like ciprofloxacin . Furthermore, specific derivatives have shown notable antituberculosis activity against Mycobacterium tuberculosis , with tuberculostatic and tuberculocidal effects at concentrations comparable to standard antituberculosis drugs . Some related compounds also exhibit strong antifungal activities , for instance, against Fusarium oxysporum fungi . The reactivity of the indane-1,3-dione core, particularly its active methylene group, is central to its mechanism, allowing it to interact with electron acceptors and donors and engage with biological targets . Beyond biomedical applications, the structural features of this compound make it a candidate for research in materials science . The indane-1,3-dione scaffold is widely recognized as an excellent electron acceptor and is commonly used in the design of dyes for solar cells, photoinitiators for polymerization, and chromophores for non-linear optical (NLO) applications . The enaminone structure is similar to β-diketonate ligands known to act as effective "antennas" in the formation of luminescent lanthanide complexes . Researchers are exploring these complexes for their photoluminescent properties, with potential applications in sensing and display technologies. For characterization, researchers are advised to use complementary techniques. Structural verification can be achieved through FT-IR spectroscopy (confirming C=N stretch around 1600–1650 cm⁻¹), and ¹H/¹³C NMR spectroscopy . Purity can be validated using HPLC with UV detection, and the molecular ion can be confirmed by high-resolution mass spectrometry, with [M+H]⁺ expected at m/z 310.3 . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[(2,5-dimethoxyphenyl)iminomethyl]-3-hydroxyinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO4/c1-22-11-7-8-16(23-2)15(9-11)19-10-14-17(20)12-5-3-4-6-13(12)18(14)21/h3-10,20H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHZRFLNZAGCCIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)N=CC2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601167099
Record name 2-[[(2,5-Dimethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020252-29-2
Record name 2-[[(2,5-Dimethoxyphenyl)amino]methylene]-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601167099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Reactions Analysis

2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used .

Mechanism of Action

The mechanism of action of 2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with electron acceptors and donors, facilitating various chemical reactions. The active methylene group in the compound plays a crucial role in its reactivity and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione with structurally related compounds, focusing on molecular properties, synthesis, and functional behavior.

Table 1: Structural and Functional Comparison of Indane-1,3-dione Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Spectral Data (IR C=O, cm⁻¹) Melting Point (°C) Synthesis Method Applications/Notes
Target Compound C₁₇H₁₅NO₄* ~303.3† 2,5-Dimethoxyphenylaminomethylene ~1700–1780 (estimated) N/A Likely condensation of indane-1,3-dione with 2,5-dimethoxyaniline Hypothetical applications in medicinal chemistry or materials science
2-(((3,5-Dichlorophenyl)amino)methylene)indane-1,3-dione C₁₆H₉Cl₂NO₂ 318.2 3,5-Dichlorophenylaminomethylene Not reported N/A Condensation with 3,5-dichloroaniline Research use (e.g., enzyme inhibition studies)
2-(((2,5-Dimethoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione C₁₇H₂₁NO₄ 303.35 2,5-Dimethoxyphenylaminomethylene + dimethylcyclohexane Not reported N/A Discontinued commercial synthesis Potential intermediates in organic synthesis
2-(4-(2-Hydroxyethyl)phenyl)isoindoline-1,3-dione C₁₆H₁₃NO₃ 267.29 4-(2-Hydroxyethyl)phenyl 1781, 1704 (isoindoline C=O) N/A Multi-step synthesis (biotinylation) Biotinylated SERT ligand (neurological research)
2-{4-[1-(Phenyl-hydrazono)-ethyl]-phenyl}-isoindole-1,3-dione (17a) C₂₂H₁₇N₃O₂ 355.4 Phenylhydrazone + ethyl group 1783, 1711 (isoindoline C=O) 185–187 Reflux with phenyl hydrazine Hydrazone derivatives for photodynamic therapy

*Estimated based on indane-1,3-dione (C₉H₆O₂) + substituent (C₈H₉NO₂). †Close to cyclohexane analog (303.35 g/mol) .

Key Findings:

Core Structure Influence :

  • Indane-1,3-dione derivatives (target compound and ) exhibit planar aromatic cores, enhancing π-π stacking interactions, compared to cyclohexane-1,3-dione (), which introduces steric bulk via dimethyl groups.
  • Isoindoline-1,3-diones () share similar carbonyl reactivity but differ in solubility due to fused benzene vs. bicyclic systems .

Hydrazone derivatives (, a-c) show tunable photophysical properties (e.g., NH stretching at ~3355 cm⁻¹), useful in sensor design .

Synthetic Routes: Most analogs are synthesized via condensation reactions (e.g., refluxing with amines/hydrazines), suggesting the target compound could follow similar pathways .

Applications :

  • Isoindoline-diones are leveraged as ligands () or photosensitizers (), while dichlorophenyl analogs may target enzyme active sites .

Biological Activity

2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione is a compound that belongs to the indane-1,3-dione derivatives. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and pharmacology. Its unique structure allows for various interactions with biological systems, making it a candidate for further research into its therapeutic applications.

  • Molecular Formula : C18H15NO4
  • Molecular Weight : 309.32 g/mol
  • CAS Number : 1020252-29-2

Synthesis

The synthesis of this compound typically involves the reaction of indane-1,3-dione with 2,5-dimethoxyaniline. This reaction is facilitated by specific catalysts and solvents to yield the desired product effectively.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The active methylene group in the structure plays a crucial role in mediating these interactions, allowing the compound to participate in electron transfer processes and engage with biological receptors.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated significant activity against several pathogens:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 µg/mL against various bacterial strains .
  • Biofilm Inhibition : It showed superior biofilm inhibition properties compared to standard antibiotics like Ciprofloxacin, indicating its potential as an antibiofilm agent .

Antituberculosis Activity

Another notable aspect of this compound is its antituberculosis activity. It has been reported to possess tuberculostatic and tuberculocidal properties against Mycobacterium tuberculosis. The MIC and minimum bactericidal concentration (MBC) values suggest that it can effectively inhibit and kill the bacteria at concentrations comparable to standard antituberculosis drugs .

Study on Antimicrobial Properties

In a comprehensive study examining a series of derivatives related to this compound, researchers found that certain derivatives displayed significant antimicrobial activity with low cytotoxicity. The study utilized various methods including time-kill assays and biofilm formation assessments to evaluate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Synergistic Effects with Other Antibiotics

Further investigations revealed that some derivatives of this compound exhibited synergistic effects when combined with conventional antibiotics like Ciprofloxacin and Ketoconazole. This combination resulted in reduced MICs for these antibiotics, enhancing their efficacy against resistant strains .

Data Summary

Activity Type MIC (µg/mL) MBC (µg/mL) Notes
Bacterial Inhibition0.22 - 0.25Not specifiedEffective against multiple bacterial strains
Antituberculosis ActivityNot specifiedComparable to ATDsSignificant bactericidal effect
Biofilm InhibitionNot specifiedNot specifiedSuperior efficacy compared to Ciprofloxacin

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(((2,5-Dimethoxyphenyl)amino)methylene)indane-1,3-dione, and how can purity be validated?

  • Methodological Answer : The compound is synthesized via condensation of indane-1,3-dione with 2,5-dimethoxyaniline. A typical protocol involves refluxing in ethanol or acetic acid under acidic catalysis (e.g., HCl or p-toluenesulfonic acid) for 6–12 hours . Purity validation requires complementary techniques:

  • Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
  • Spectroscopy : FT-IR to confirm imine bond formation (C=N stretch at ~1600–1650 cm⁻¹) and ¹H/¹³C NMR for structural verification .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H NMR (DMSO-d6) shows peaks for methoxy groups (~δ 3.7–3.8 ppm) and aromatic protons (~δ 6.5–8.0 ppm). The active methylene proton appears as a singlet near δ 5.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 310.3 (theoretical: 309.32 g/mol) .
  • XRD : Single-crystal X-ray diffraction resolves the planar indane-1,3-dione core and conjugated imine bond geometry .

Q. What initial biological screening assays are appropriate for evaluating its antimicrobial potential?

  • Methodological Answer :

  • Broth Microdilution Assay : Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Reported MIC values range from 0.22–0.25 µg/mL, comparable to ciprofloxacin .
  • Biofilm Inhibition : Use crystal violet staining to quantify biofilm biomass reduction in Pseudomonas aeruginosa .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict reactivity and bioactivity?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Optimize the molecular geometry at the B3LYP/6-311G(d,p) level to calculate frontier molecular orbitals (HOMO-LUMO gap ~3.5 eV), indicating electron transfer potential .
  • Molecular Docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) using AutoDock Vina. The methoxy and imine groups show hydrogen bonding with active-site residues (e.g., Asp81, Ala84) .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer :

  • Standardized Protocols : Ensure consistent bacterial strain selection (ATCC standards) and growth conditions (e.g., pH, temperature) .
  • Matrix Degradation Control : For biofilm studies, stabilize samples at 4°C to minimize organic degradation during prolonged assays .
  • Statistical Validation : Use ANOVA with post-hoc tests to resolve variability in MIC/MBC values from replicate experiments .

Q. What are the challenges in modifying the compound's structure to enhance photophysical properties?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -NO₂) to red-shift absorption spectra for organic electronics. Monitor via UV-Vis (λmax ~450 nm in DMSO) .
  • Solubility Optimization : Replace methoxy groups with polar sulfonate moieties to improve aqueous solubility while retaining π-conjugation .

Q. How to design experiments to elucidate the mechanism of action in bacterial inhibition?

  • Methodological Answer :

  • Reactive Oxygen Species (ROS) Assay : Use DCFH-DA fluorescence to quantify intracellular ROS generation in treated bacteria .
  • Membrane Permeability : Employ propidium iodide uptake assays to assess cell membrane disruption .
  • Enzyme Inhibition : Measure NADH-dependent oxidoreductase activity via spectrophotometry (340 nm) to confirm electron transfer interference .

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